3-Chloro-2,4,5,6-tetrafluorophenol
Description
3-Chloro-2,4,5,6-tetrafluorophenol is a halogenated aromatic compound characterized by a phenol ring substituted with one chlorine atom at the 3-position and four fluorine atoms at the 2, 4, 5, and 6-positions. Its molecular formula is C₆HClF₄O, with a molecular weight of 216.52 g/mol. This compound is of significant interest in medicinal chemistry and materials science due to the electron-withdrawing effects of its substituents, which influence its reactivity, stability, and biological activity. Applications include its use as an intermediate in synthesizing agrochemicals, pharmaceuticals, and advanced polymers .
Properties
IUPAC Name |
3-chloro-2,4,5,6-tetrafluorophenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HClF4O/c7-1-2(8)4(10)5(11)6(12)3(1)9/h12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVBZYQWALSEIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1F)Cl)F)F)F)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HClF4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590870 | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.52 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14754-08-6 | |
| Record name | 3-Chloro-2,4,5,6-tetrafluorophenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00590870 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-2,4,5,6-tetrafluorophenol typically involves the halogenation of phenol derivatives. One common method is the chlorination of 2,4,5,6-tetrafluorophenol using chlorine gas or other chlorinating agents under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as iron(III) chloride, to facilitate the substitution of a hydrogen atom with a chlorine atom on the benzene ring .
Industrial Production Methods
Industrial production of 3-Chloro-2,4,5,6-tetrafluorophenol may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product. The use of advanced separation techniques, such as distillation and crystallization, further enhances the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
3-Chloro-2,4,5,6-tetrafluorophenol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: The compound can be reduced to remove halogen atoms, leading to the formation of less halogenated phenols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents like dimethyl sulfoxide (DMSO) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of substituted phenols with various functional groups.
Oxidation: Production of quinones or other oxidized phenolic compounds.
Reduction: Generation of less halogenated phenols or completely dehalogenated phenols.
Scientific Research Applications
3-Chloro-2,4,5,6-tetrafluorophenol has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme interactions and as a probe for investigating biological pathways.
Medicine: Potential use in the development of pharmaceuticals and as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of 3-Chloro-2,4,5,6-tetrafluorophenol involves its interaction with molecular targets, such as enzymes and receptors. The presence of halogen atoms enhances its reactivity and binding affinity to specific sites on target molecules. The compound can modulate biological pathways by inhibiting or activating enzymes, leading to various physiological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Electronic Effects
The positions and types of halogen substituents critically determine chemical behavior. For example:
- 3-Chloro-2,4,5,6-tetrafluoropyridine (C₅ClF₄N) exhibits regioselective hydrodefluorination (HDF) at the 4-position under catalytic conditions, preserving the chlorine substituent. This contrasts with 3,5-dichloro-2,4,6-trifluoropyridine, where chlorine’s stability under HDF conditions is less pronounced due to differing electronic environments .
- 2,4,5,6-Tetrafluoroisophthalonitrile (C₈F₄N₂) demonstrates that cyano groups enhance electrophilicity compared to phenolic -OH, leading to distinct reactivity in cross-coupling reactions .
Key Insight: Chlorine’s meta-position in 3-chloro-2,4,5,6-tetrafluorophenol creates a steric and electronic environment that favors nucleophilic aromatic substitution (NAS) over radical pathways, unlike para-substituted analogs .
Physicochemical Properties
| Property | 3-Chloro-2,4,5,6-tetrafluorophenol | 3-Chloro-2,4,5,6-tetrafluorobenzoyl chloride | 3-Chloro-2,4,5,6-tetrafluoropyridine |
|---|---|---|---|
| Molecular Weight (g/mol) | 216.52 | 246.99 | 185.51 |
| Boiling Point (°C) | Not reported | 241.7 (predicted) | Not reported |
| Refractive Index | Not reported | 1.4898 | Not reported |
| Solubility | Low in polar solvents | Moisture-sensitive | Soluble in DME/H₂O |
- Stability : The benzoyl chloride derivative is moisture-sensitive, limiting its use in aqueous systems, whereas the pyridine analog is stable under HDF conditions .
- Synthetic Utility: The phenol derivative’s -OH group enables esterification and etherification, unlike the pyridine variant, which is more suited for NAS reactions .
Industrial and Market Considerations
- 3-Chloro-2,4,5,6-tetrafluoropyridine has a projected market growth of 6.8% CAGR (2020–2025), driven by demand in pesticide synthesis. In contrast, the phenol derivative’s market is niche, focused on specialty polymers .
- Production Costs: Fluorinated phenols require costly multistep synthesis (e.g., Schiemann reaction), whereas pyridine derivatives benefit from scalable catalytic defluorination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
